molecular formula C35H54F3N15O9 B3254710 H-Arg-Gln-Arg-Arg-AMC CAS No. 243466-39-9

H-Arg-Gln-Arg-Arg-AMC

Cat. No. B3254710
CAS RN: 243466-39-9
M. Wt: 885.9 g/mol
InChI Key: LCEWLRIHAMYQJZ-JSEXCYGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Arg-Gln-Arg-Arg-AMC is a peptide that is used as a substrate for various proteases. It is often used in assays to measure the activity of these enzymes . For example, it is used as a substrate for the transmembrane serine protease hepsin and for assaying kexin (Kex2 endoprotease) from S. cerevisiae . The peptide undergoes hydrolysis and releases the fluorescent product 7-amino-4-methylcoumarin (AMC), which is fluorescent under UV light .


Chemical Reactions Analysis

The main chemical reaction involving H-Arg-Gln-Arg-Arg-AMC is its hydrolysis by proteases. This reaction releases the fluorescent product AMC, which can be detected under UV light . The rate of this reaction can provide information about the activity of the protease being studied.

Scientific Research Applications

1. Nutritional and Immune Support in Aquaculture

Glutamine (Gln) and arginine (Arg) are known for their roles in growth, immunity, and nutrient utilization in animals. A study by Pereira, Rosa, and Gatlin (2017) in "Aquaculture" investigated these amino acids in Nile tilapia diets. It found that Gln and/or Arg supplementation significantly affected weight gain, feed intake, feed efficiency, protein efficiency, and protein retention, illustrating their importance in aquaculture nutrition and immune support (Pereira, Rosa, & Gatlin, 2017).

2. Immunomodulatory Properties in Crohn's Disease

In a study by Lecleire et al. (2008) in "The Journal of Nutrition," the combined effects of Gln and Arg on cytokine release in cultured colonic biopsies from patients with active Crohn's disease were assessed. The study demonstrated that combined pharmacological doses of Arg and Gln decreased the production of key proinflammatory cytokines, shedding light on the potential therapeutic applications of these amino acids in inflammatory bowel diseases (Lecleire et al., 2008).

3. Role in Nucleotide Synthesis and Cell Proliferation

Yamauchi et al. (2002) in their study in "Nutrition" explored the effects of Gln and Arg on Caco-2 cell proliferation. They found that the supplementation of culture medium with Arg and Gln promoted nucleotide synthesis, supporting the hypothesis that these amino acids positively influence cell proliferation, highlighting their potential applications in cell biology and cancer research (Yamauchi, Komatsu, Kulkarni, et al., 2002).

4. Development of Fluorescent Probes for Detection

Zhang, Wu, Jiang, et al. (2019) in "Sensors and Actuators B: Chemical" developed a fluorescent probe based on hydroxyphenylbenzothiazole for the selective and simultaneous detection of glutathione and arginine. This probe, excited by a single wavelength, enables detection in the NIR and blue regions, demonstrating an innovative application in analytical chemistry and diagnostics (Zhang, Wu, Jiang, et al., 2019).

Mechanism of Action

The mechanism of action of H-Arg-Gln-Arg-Arg-AMC involves its recognition and hydrolysis by specific proteases. The peptide acts as a substrate for these enzymes, and its cleavage releases the fluorescent product AMC . This fluorescence can be measured and used to determine the activity of the protease.

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H53N15O7.C2HF3O2/c1-17-15-26(50)55-24-16-18(8-9-19(17)24)45-28(52)21(6-3-13-43-32(38)39)47-29(53)22(7-4-14-44-33(40)41)48-30(54)23(10-11-25(35)49)46-27(51)20(34)5-2-12-42-31(36)37;3-2(4,5)1(6)7/h8-9,15-16,20-23H,2-7,10-14,34H2,1H3,(H2,35,49)(H,45,52)(H,46,51)(H,47,53)(H,48,54)(H4,36,37,42)(H4,38,39,43)(H4,40,41,44);(H,6,7)/t20-,21-,22-,23-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEWLRIHAMYQJZ-JSEXCYGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H54F3N15O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

885.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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